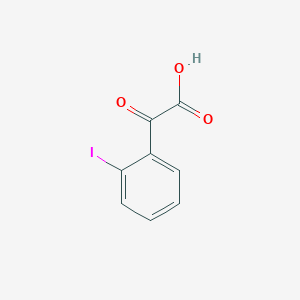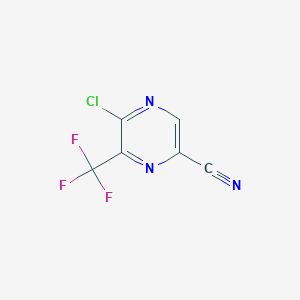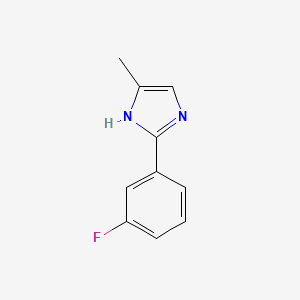
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol is a chiral compound that features a pyridine ring, a methylamino group, and a butanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and butanol.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce different functional groups.
Applications De Recherche Scientifique
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol: The enantiomer of the compound, with different biological activities.
4-(Amino)-1-(pyridin-3-yl)butan-1-ol: Lacks the methyl group, leading to different chemical and biological properties.
4-(Methylamino)-1-(pyridin-2-yl)butan-1-ol: The position of the pyridine ring is different, affecting its reactivity and interactions.
Uniqueness
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol is unique due to its specific chiral configuration and the presence of both a methylamino group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
(1S)-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/t10-/m0/s1 |
Clé InChI |
HGDXAKRZPVKQSZ-JTQLQIEISA-N |
SMILES isomérique |
CNCCC[C@@H](C1=CN=CC=C1)O |
SMILES canonique |
CNCCCC(C1=CN=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B13126665.png)

![tert-Butyl6-formyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13126692.png)


![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)

![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)






